molecular formula C5H4BrNO2S B3225027 3-Amino-5-bromothiophene-2-carboxylic acid CAS No. 1244027-57-3

3-Amino-5-bromothiophene-2-carboxylic acid

Cat. No. B3225027
Key on ui cas rn: 1244027-57-3
M. Wt: 222.06
InChI Key: ITDLXQNTDUXTGR-UHFFFAOYSA-N
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Patent
US08691828B2

Procedure details

A mixture of methyl 3-amino-5-bromothiophene-2-carboxylate (0.236 g, 1.00 mmol), sodium methoxide (0.162 g, 3.00 mmol), methanol (4.0 mL) and water (1.0 mL) was stirred at 75° C. for 5 h. The mixture was cooled in an ice-bath and conc. HCl (0.250 mL, 3.00 mmol) was added. The mixture was concentrated in vacuo to remove methanol. The residue was triturated with water, and the precipitate was collected by filtration and washed with water to afford the title compound (0.154 g, 69%) as a pale orange solid:
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([O:10]C)=[O:9].C[O-].[Na+].CO.Cl>O>[NH2:1][C:2]1[CH:6]=[C:5]([Br:7])[S:4][C:3]=1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.236 g
Type
reactant
Smiles
NC1=C(SC(=C1)Br)C(=O)OC
Name
sodium methoxide
Quantity
0.162 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(SC(=C1)Br)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.154 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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